

Application Notes and Protocols for Mercurochrome Staining in Histology

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Compound of Interest

Compound Name: *Mercurochrome*

Cat. No.: *B087015*

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These application notes provide a detailed procedure for utilizing **Mercurochrome** (Merbromin) as a biological stain in histological applications. Historically used as a topical antiseptic, **Mercurochrome** also serves as a quick-acting, general-purpose stain for various animal tissues and bacteria.[1] It functions in a manner similar to eosin, staining cytoplasm and other acidophilic structures in shades of red.[1][2]

Due to its mercury content, appropriate safety precautions and disposal methods must be strictly followed.[2]

Principle of Staining

Mercurochrome is an organomercuric disodium salt of dibromofluorescein.[3] Its staining mechanism is based on the anionic character of the dye molecule, which binds to positively charged components within the cell, such as cytoplasmic proteins.[4][5] This results in a vivid red coloration of these structures.[4] It can be used as a standalone stain or in combination with a nuclear counterstain like methyl green or gentian violet to provide differentiation between the nucleus and cytoplasm.[1]

Applications

- General Histology: A substitute for Eosin Y in routine Hematoxylin and Eosin (H&E) staining procedures to provide cytoplasmic contrast.[2]

- **Parasitology:** Widely used for the detection and enumeration of Plasmodium oocysts in the midgut of mosquitoes.[6][7] The oocysts stain a bright pink, making them easily distinguishable from the surrounding mosquito tissue.[6]
- **Bacteriology:** Can be used to stain bacteria.[1]
- **Fluorescence and Electron Microscopy:** **Mercurochrome** exhibits fluorescent properties and can act as an electron-opaque dye, allowing for correlative light and electron microscopy studies.[8]

Quantitative Data Summary

| Parameter | Value | Application/Notes | Source |
|-----------------------------|---|---|------------|
| Stain Concentration | 0.2% - 5% (aqueous) | 0.2% for mosquito midguts. 1% and 5% for general animal tissue. | [1][6] |
| Staining Time | 1 - 5 minutes | 3 minutes for general tissue; 1 minute for a specific protocol. | [1][9] |
| Counterstain (Methyl Green) | 4% (aqueous) | Applied for 7 minutes before Mercurochrome. | [1] |
| Fixatives | Chromo-acetic acid, Bouin's fluid, Formalin, Glutaraldehyde | Formalin can inhibit staining of acid-fast bacteria. Mercury-based fixatives are recommended for some applications. | [1][7][10] |

Experimental Protocols

Protocol 1: General Staining of Animal Tissue Sections

This protocol is adapted for staining paraffin-embedded tissue sections.

Reagents:

- 1% **Mercurochrome** aqueous solution (1g of **Mercurochrome** salt in 100mL of distilled water)
- Xylene
- Ethanol (absolute, 95%, 70%)
- Distilled water
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes, 5 minutes each.
 - Immerse in Absolute Ethanol: 2 changes, 3 minutes each.
 - Immerse in 95% Ethanol: 2 minutes.
 - Immerse in 70% Ethanol: 2 minutes.
 - Rinse in running tap water: 5 minutes.
 - Rinse in distilled water.
- Staining:
 - Flood the slide with 1% **Mercurochrome** solution for 3-5 minutes.[\[1\]](#)
- Washing:
 - Wash with distilled water to remove excess stain.[\[1\]](#)
- Dehydration:

- Quickly pass through 95% Ethanol and then absolute Ethanol. Care must be taken as **Mercurochrome** is soluble in lower concentrations of alcohol and can be destained.[\[1\]](#)
- Clearing:
 - Immerse in Xylene: 2 changes, 3 minutes each.[\[1\]](#)
- Mounting:
 - Apply a coverslip using a compatible mounting medium.[\[1\]](#)

Expected Results:

- Cytoplasm, muscle, connective tissue: Shades of red to pink.[\[1\]](#)
- Nuclei: Fair differentiation can be achieved with **Mercurochrome** alone, appearing as a darker red.[\[1\]](#)

Protocol 2: Double Staining with Methyl Green

This protocol provides enhanced differentiation of the nucleus.

Reagents:

- 4% Methyl Green aqueous solution
- 1% **Mercurochrome** aqueous solution
- Other reagents as listed in Protocol 1.

Procedure:

- Deparaffinization and Rehydration: Follow Step 1 from Protocol 1.
- Nuclear Staining:
 - Flood the slide with 4% Methyl Green solution for 7 minutes.[\[1\]](#)
 - Wash thoroughly with distilled water.[\[1\]](#)

- Counterstaining:
 - Flood the slide with 1% **Mercurochrome** solution for 3 minutes.[\[1\]](#)
- Dehydration, Clearing, and Mounting: Follow Steps 4-6 from Protocol 1.[\[1\]](#)

Expected Results:

- Nuclei: Green.
- Cytoplasm and other acidophilic structures: Red/Pink.[\[1\]](#)

Protocol 3: Staining of Plasmodium Oocysts in Mosquito Midguts

This is a fresh tissue preparation protocol.

Reagents:

- 0.2% **Mercurochrome** solution (in PBS or distilled water).[\[6\]](#)[\[11\]](#)
- Phosphate-Buffered Saline (PBS)

Procedure:

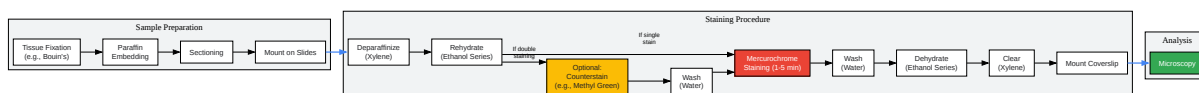
- Dissection: Dissect the midgut from the mosquito in a drop of PBS on a microscope slide.
- Staining:
 - Remove the excess PBS.
 - Add 5-10 μ L of 0.2% **Mercurochrome** solution to the midgut.[\[6\]](#)
- Mounting:
 - Place a coverslip over the midgut and gently press to squash the tissue.
- Observation:

- Examine immediately under a light microscope.

Expected Results:

- Plasmodium oocysts: Bright pink, round structures.[6]
- Midgut tissue: Clear or faint pink.[6]

Experimental Workflow Diagram



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Caption: General workflow for **Mercurochrome** staining of paraffin-embedded tissue sections.

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